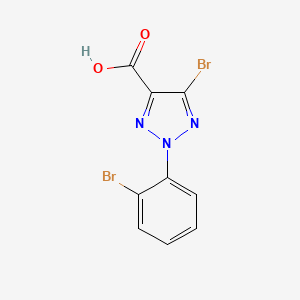![molecular formula C6H2BrF3N2S B15055805 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole CAS No. 1956379-60-4](/img/structure/B15055805.png)
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a unique structure combining bromine, trifluoromethyl, and imidazo[2,1-b]thiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole typically involves the reaction of 2-aminothiazole with a brominated trifluoromethyl ketone. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the imidazo[2,1-b]thiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted imidazo[2,1-b]thiazoles, sulfoxides, sulfones, and various coupled products depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Probes: The compound serves as a probe in biological studies to investigate enzyme functions and receptor interactions.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b]thiazole: Lacks the bromine and trifluoromethyl groups, resulting in different chemical properties and reactivity.
6-Chloro-2-(trifluoromethyl)imidazo[2,1-b]thiazole: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and biological activity.
2-(Trifluoromethyl)imidazo[2,1-b]thiazole:
Uniqueness
6-Bromo-2-(trifluoromethyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable scaffold for the development of novel bioactive compounds .
Propiedades
Número CAS |
1956379-60-4 |
|---|---|
Fórmula molecular |
C6H2BrF3N2S |
Peso molecular |
271.06 g/mol |
Nombre IUPAC |
6-bromo-2-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H2BrF3N2S/c7-4-2-12-1-3(6(8,9)10)13-5(12)11-4/h1-2H |
Clave InChI |
VYZXDRPYUZCPIV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC2=NC(=CN21)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


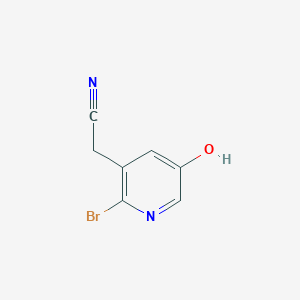
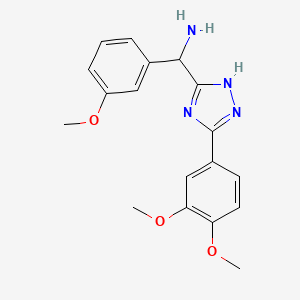
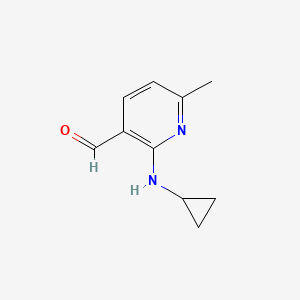
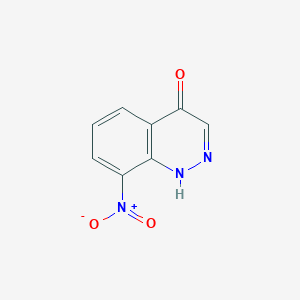
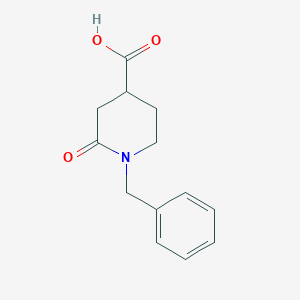
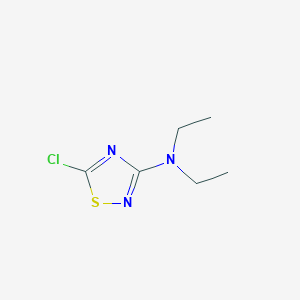

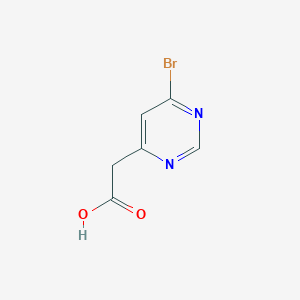
![[1,4'-Bipiperidin]-3-one dihydrochloride](/img/structure/B15055771.png)
![2-(Difluoromethoxy)-7-methoxybenzo[d]oxazole](/img/structure/B15055785.png)
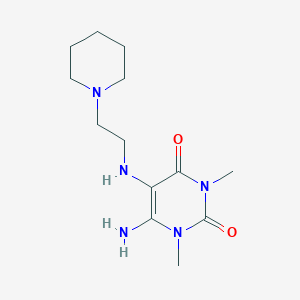
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15055792.png)

